molecular formula C12H8BrN B12496465 1-(Bromomethyl)naphthalene-2-carbonitrile

1-(Bromomethyl)naphthalene-2-carbonitrile

Cat. No.: B12496465
M. Wt: 246.10 g/mol
InChI Key: HWZNRWJRZUNTLO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)naphthalene-2-carbonitrile is an organic compound with the molecular formula C₁₂H₈BrN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromomethyl group and a carbonitrile group attached to the naphthalene ring. This compound is primarily used in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)naphthalene-2-carbonitrile can be synthesized through various methods. One common approach involves the bromination of 1-naphthalenemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)naphthalene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted naphthalene derivatives.

    Oxidation: Naphthalene carboxylic acids or ketones.

    Reduction: Naphthylamines.

Scientific Research Applications

1-(Bromomethyl)naphthalene-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)naphthalene-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the carbonitrile group can participate in various chemical transformations. These interactions facilitate the compound’s role in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)naphthalene-2-carbonitrile is unique due to the presence of both bromomethyl and carbonitrile functional groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its similar counterparts .

Properties

Molecular Formula

C12H8BrN

Molecular Weight

246.10 g/mol

IUPAC Name

1-(bromomethyl)naphthalene-2-carbonitrile

InChI

InChI=1S/C12H8BrN/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2

InChI Key

HWZNRWJRZUNTLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)C#N

Origin of Product

United States

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